molecular formula C19H18F2N4O3 B2389483 2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775336-56-5

2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2389483
CAS No.: 1775336-56-5
M. Wt: 388.375
InChI Key: HDRADEHMMAZRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core fused with a tetrahydro ring system. Key structural elements include:

  • 2,4-Difluorobenzyl group: A lipophilic aromatic substituent with electron-withdrawing fluorine atoms at positions 2 and 4, likely enhancing metabolic stability and influencing receptor binding .
  • 5-Ethyl-1,2,4-oxadiazol-3-yl group: A heterocyclic moiety known for improving bioavailability and serving as a bioisostere for ester or amide groups .
  • Tetrahydro-pyrido-pyrimidine-dione scaffold: A rigid bicyclic system that may confer conformational constraints beneficial for target specificity.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-2-15-22-17(23-28-15)16-14-5-3-4-8-24(14)19(27)25(18(16)26)10-11-6-7-12(20)9-13(11)21/h6-7,9H,2-5,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRADEHMMAZRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione represents a novel structure with potential pharmacological applications. This article reviews its biological activity based on available research findings and data.

Chemical Structure

The compound can be characterized by the following structure:

  • Molecular Formula : C₁₄H₁₄F₂N₄O₃
  • Molecular Weight : 320.29 g/mol

Pharmacological Properties

Research indicates that compounds with a pyrido-pyrimidine scaffold exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential for the development of new antibiotics.
  • Anti-inflammatory Effects : Pyrimidine derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Cellular Uptake and Distribution : The presence of the difluorobenzyl group may enhance lipophilicity and cellular uptake.

Study on Antimicrobial Activity

In a study evaluating various pyrido-pyrimidine derivatives for antimicrobial efficacy:

  • Tested Strains : Gram-positive and Gram-negative bacteria were used.
  • Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
CompoundMIC (µg/mL)Bacterial Strain
2-(2,4-difluorobenzyl)-...20Staphylococcus aureus
2-(2,4-difluorobenzyl)-...30Escherichia coli

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties:

  • Model Used : Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
  • Findings : The compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% at a concentration of 25 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzyl Derivatives
Compound Name Fluorine Substitution Core Structure Key Substituents Evidence Source
Target Compound 2,4-difluorobenzyl Pyrido[1,2-c]pyrimidine-dione 5-Ethyl-1,2,4-oxadiazole
2-(2-Fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione 2-fluorobenzyl Pyrido[1,2-c]pyrimidine-dione 5-Ethyl-1,2,4-oxadiazole
2-(3-Fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione 3-fluorobenzyl Pyrido[1,2-c]pyrimidine-dione 5-Ethyl-1,2,4-oxadiazole
2-(2,5-Difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione 2,5-difluorobenzyl Pyrimido[1,6-a]azepine-dione (7-membered) 5-Ethyl-1,2,4-oxadiazole

Key Findings :

  • Fluorine Position: The 2,4-difluorobenzyl group in the target compound may offer superior metabolic resistance compared to mono-fluorinated analogs (e.g., 2- or 3-fluorobenzyl) due to reduced susceptibility to oxidative metabolism .
Oxadiazole-Containing Heterocycles
Compound Name Heterocyclic Core Oxadiazole Substituent Fluorinated Group Evidence Source
Target Compound Pyrido[1,2-c]pyrimidine-dione 5-Ethyl-1,2,4-oxadiazole 2,4-difluorobenzyl
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-(2-Chlorophenyl)-1,2,4-oxadiazole 3,4-difluorobenzyl

Key Findings :

  • Oxadiazole Variations : The 5-ethyl-oxadiazole in the target compound may enhance solubility compared to bulkier aryl-substituted oxadiazoles (e.g., 3-(2-chlorophenyl) in ) .
Structural Analogues with Alternative Heterocycles
Compound Name Core Structure Key Functional Groups Evidence Source
Target Compound Pyrido[1,2-c]pyrimidine-dione 2,4-Difluorobenzyl, 5-ethyl-oxadiazole
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thiazole, phenyl

Key Findings :

  • Thiazole vs. Oxadiazole : Thiazole-containing derivatives () exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance antimicrobial activity compared to oxadiazole-based compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.